2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound classified within the broader category of nicotinates. This compound features a unique combination of functional groups, which includes a dimethylamino group, an oxoethyl moiety, and a methylthio group attached to a nicotinate structure. Its molecular formula is , and it has a molecular weight of approximately 282.36 g/mol.
The compound can be synthesized through various organic reactions and is studied for its potential applications in medicinal chemistry and materials science. It is often sourced from specialized chemical suppliers or produced in research laboratories.
The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate can be represented using various notations:
CC(C)N(C(=O)COC(=O)C1=C(N=CC=C1)SC)NYBOIADZSDPXAN-UHFFFAOYSA-N| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | [2-(dimethylamino)-2-oxoethyl] 2-(methylthio)pyridine-3-carboxylate |
| InChI | InChI=1S/C13H18N2O3S/c1-9(2)7-15-11(16)8-18-13(17)10-5-4-6-14-12(10)19-3/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
The compound can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with biological targets such as enzymes or receptors. The specific pathways may vary based on its application but generally involve modulation of enzyme activity or receptor binding which can lead to various pharmacological effects.
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
The compound has several potential applications in scientific research:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7